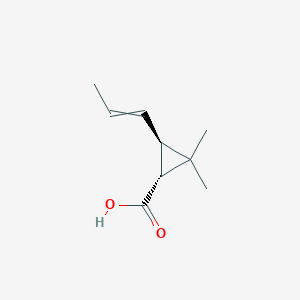![molecular formula C30H50N2O4 B14257187 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan CAS No. 313514-37-3](/img/structure/B14257187.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-tryptophan moiety. This compound is of interest due to its potential biological activities and its role in the development of novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan typically involves the following steps:
Preparation of Hexadecyloxy Intermediate: The initial step involves the preparation of the hexadecyloxy intermediate through the reaction of hexadecanol with an appropriate halogenating agent, such as thionyl chloride, to form hexadecyl chloride. This intermediate is then reacted with a hydroxypropyl derivative to form the hexadecyloxypropyl intermediate.
Coupling with L-Tryptophan: The hexadecyloxypropyl intermediate is then coupled with L-tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
作用机制
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating gene expression and protein synthesis.
相似化合物的比较
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can be compared with other similar compounds, such as:
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar structure but with different functional groups.
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium: Contains a pyridinium moiety instead of L-tryptophan.
2-(Hexadecyloxy)-1,3-propanediol: Lacks the tryptophan moiety and has different biological activities.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
属性
CAS 编号 |
313514-37-3 |
|---|---|
分子式 |
C30H50N2O4 |
分子量 |
502.7 g/mol |
IUPAC 名称 |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36-24-26(33)23-32-29(30(34)35)21-25-22-31-28-19-16-15-18-27(25)28/h15-16,18-19,22,26,29,31-33H,2-14,17,20-21,23-24H2,1H3,(H,34,35)/t26?,29-/m0/s1 |
InChI 键 |
GEFSNCRQOBFECB-BTMGADRYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


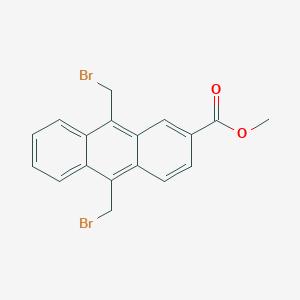
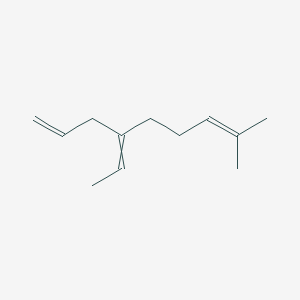
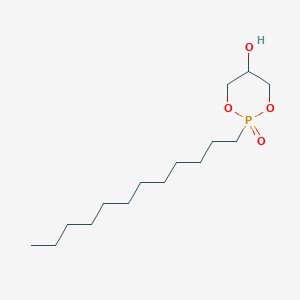
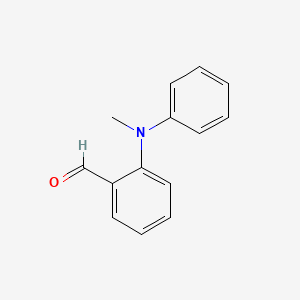
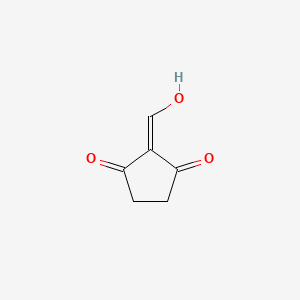
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
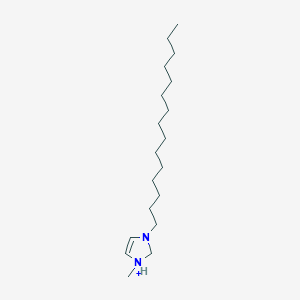
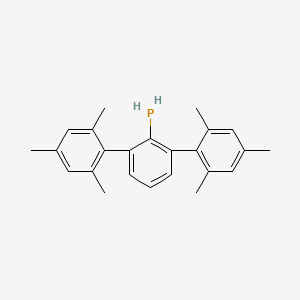
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
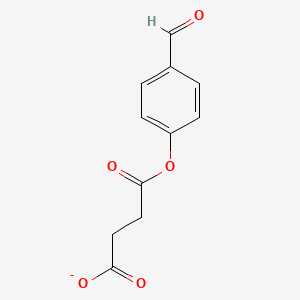
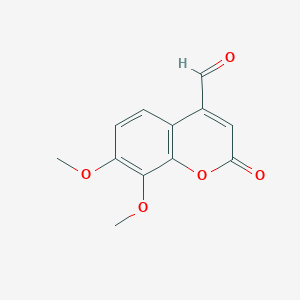
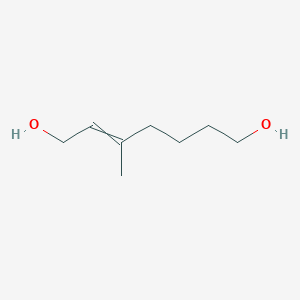
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
